3-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
Description
3-(1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a benzimidazole derivative featuring a naphthalene moiety at the 1-position and a 3-hydroxypropyl chain at the 2-position of the benzimidazole core. Its molecular formula is C₂₁H₂₀N₂O, with a molecular weight of 316.4 g/mol . This compound is of interest in medicinal chemistry due to benzimidazole's prevalence in bioactive molecules, such as kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
3-[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-13-5-10-21-22-19-8-3-4-9-20(19)23(21)15-16-11-12-17-6-1-2-7-18(17)14-16/h1-4,6-9,11-12,14,24H,5,10,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAENBANSQHKRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=C3CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221025 | |
| Record name | 1-(2-Naphthalenylmethyl)-1H-benzimidazole-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305347-69-7 | |
| Record name | 1-(2-Naphthalenylmethyl)-1H-benzimidazole-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305347-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Naphthalenylmethyl)-1H-benzimidazole-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of benzimidazole with naphthalen-2-ylmethyl chloride, followed by the reduction of the resulting intermediate to yield the final product. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may vary, but common reagents include halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-ylmethyl benzimidazole ketone, while reduction could produce various alcohol derivatives.
Scientific Research Applications
Synthesis Routes
The synthesis of this compound generally involves multi-step organic reactions, including:
- Formation of the Benzimidazole Core : This can be achieved through the condensation of o-phenylenediamine with naphthalene-2-carboxaldehyde under acidic conditions.
- Alkylation : The benzimidazole intermediate is then alkylated using alkyl halides in the presence of a base like potassium carbonate.
- Final Cyclization : The final product is achieved by cyclizing the alkylated benzimidazole with propan-1-ol under reflux conditions.
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Properties : Studies have shown that derivatives of benzimidazole compounds exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics.
- Antiparasitic Effects : Research indicates that similar compounds can inhibit the growth of parasites, making them candidates for therapeutic agents against diseases such as malaria.
Medicinal Chemistry
In medicinal chemistry, compounds with benzimidazole structures are often explored for their therapeutic effects:
- Cancer Treatment : Some studies suggest that benzimidazole derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways.
- Neurological Disorders : Research into related compounds indicates potential neuroprotective effects, which could lead to developments in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Industrial Applications
The compound's unique properties also lend themselves to industrial applications:
Material Science
Due to its structural characteristics, it can be used as a building block for synthesizing more complex materials, including polymers and nanomaterials.
Chemical Sensors
The compound's ability to interact with various substrates makes it suitable for developing chemical sensors, particularly for detecting biological or environmental toxins.
Mechanism of Action
The mechanism of action of 3-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzimidazole Core
Key Observations :
- Trifluoromethyl groups (e.g., in ) enhance electronic effects but reduce overall molecular flexibility compared to the propanol chain.
Functional Group Modifications
Key Observations :
- The propanol chain in the target compound offers hydrogen-bonding capability, unlike ketones or acrylic acids, which may prioritize electronic interactions .
- Oxadiazole hybrids exhibit enhanced cytotoxicity but may suffer from metabolic instability due to heterocyclic cleavage .
Pharmacological Profiles
Biological Activity
The compound 3-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to a benzo[d]imidazole ring and a propanol side chain. Its molecular formula is , with a molecular weight of approximately 381.48 g/mol. The structural complexity suggests various potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The benzimidazole core is known for its ability to inhibit various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor proliferation and microbial growth.
- Receptor Binding : It may bind to specific receptors, modulating signaling pathways critical for cell survival and proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it has significant antimicrobial properties against various pathogens.
- Antitumor Effects : The compound's structural features allow it to interfere with cancer cell growth, particularly through inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor proliferation .
- Cytotoxicity : Investigations into its cytotoxic effects have shown promising results against breast and colon cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds derived from the benzimidazole framework:
- A study demonstrated that derivatives of benzimidazole exhibit potent antitumor activity in xenograft models, indicating the potential for clinical applications .
- Another research highlighted the synthesis of new compounds based on the benzimidazole nucleus, showing significant cytotoxic activity against various cancer cell lines .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol, and how can reaction yields be optimized?
Methodological Answer:
- Stepwise synthesis : Begin with the formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions (e.g., HCl or acetic acid) .
- Naphthalene incorporation : Use nucleophilic substitution or alkylation reactions to attach the naphthalen-2-ylmethyl group to the benzimidazole nitrogen. Propargyl bromide or similar reagents may facilitate this step, as seen in analogous imidazole derivatives .
- Optimization : Monitor reaction progress via TLC and employ catalysts like CuSO₄ (for click chemistry) or TBAB (tetrabutylammonium bromide) to enhance yield . Purification via column chromatography or recrystallization is critical to isolate the final product .
Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of the naphthalene protons (aromatic multiplet at δ 7.2–8.5 ppm) and the propan-1-ol chain (e.g., triplet for -CH2OH at δ 3.5–4.0 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., C21H20N2O: expected [M+H]+ at m/z 317.1654) and detect impurities .
- FTIR : Identify key functional groups (e.g., O-H stretch at ~3200 cm⁻¹ and C=N stretch at ~1600 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., stability up to 150°C) .
- pH-dependent stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, then analyze via HPLC to quantify degradation products .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s biological activity and binding affinity?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Benchmark against structurally similar benzimidazole derivatives with known activity .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and electron-transfer potential .
- MD simulations : Simulate ligand-protein binding over 100 ns to assess stability of interactions .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Methodological Answer:
- Crystallographic refinement : Use SHELXL or OLEX2 to resolve discrepancies between solution-state NMR and solid-state X-ray data. Adjust for dynamic effects (e.g., rotameric states of the propan-1-ol chain) .
- Variable-temperature NMR : Identify conformational flexibility contributing to spectral broadening .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in anticancer assays?
Methodological Answer:
- In vitro assays : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC50 values. Compare with control compounds like cisplatin .
- Target identification : Use pull-down assays with biotinylated derivatives or CRISPR-Cas9 screens to identify interacting proteins .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorescence-based assays .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug design : Introduce ester or phosphate groups to the propan-1-ol moiety for improved membrane permeability .
- Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to measure half-life and bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
Methodological Answer:
- Re-evaluate force fields : Ensure docking parameters (e.g., protonation states) align with physiological conditions .
- Validate assays : Confirm assay reproducibility using positive controls (e.g., known kinase inhibitors) and orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
